(S)-3-Boc-4-isobutyl-1,2,3-oxathiazolidine 2,2-dioxide (S)-3-Boc-4-isobutyl-1,2,3-oxathiazolidine 2,2-dioxide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13661618
InChI: InChI=1S/C11H21NO5S/c1-8(2)6-9-7-16-18(14,15)12(9)10(13)17-11(3,4)5/h8-9H,6-7H2,1-5H3/t9-/m0/s1
SMILES: CC(C)CC1COS(=O)(=O)N1C(=O)OC(C)(C)C
Molecular Formula: C11H21NO5S
Molecular Weight: 279.36 g/mol

(S)-3-Boc-4-isobutyl-1,2,3-oxathiazolidine 2,2-dioxide

CAS No.:

Cat. No.: VC13661618

Molecular Formula: C11H21NO5S

Molecular Weight: 279.36 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-Boc-4-isobutyl-1,2,3-oxathiazolidine 2,2-dioxide -

Specification

Molecular Formula C11H21NO5S
Molecular Weight 279.36 g/mol
IUPAC Name tert-butyl (4S)-4-(2-methylpropyl)-2,2-dioxooxathiazolidine-3-carboxylate
Standard InChI InChI=1S/C11H21NO5S/c1-8(2)6-9-7-16-18(14,15)12(9)10(13)17-11(3,4)5/h8-9H,6-7H2,1-5H3/t9-/m0/s1
Standard InChI Key KVACMKIYMUBDBC-VIFPVBQESA-N
Isomeric SMILES CC(C)C[C@H]1COS(=O)(=O)N1C(=O)OC(C)(C)C
SMILES CC(C)CC1COS(=O)(=O)N1C(=O)OC(C)(C)C
Canonical SMILES CC(C)CC1COS(=O)(=O)N1C(=O)OC(C)(C)C

Introduction

Nomenclature and Structural Characteristics

Systematic Nomenclature and Molecular Formula

The IUPAC name for this compound is tert-butyl (4S)-4-(2-methylpropyl)-2,2-dioxooxathiazolidine-3-carboxylate, reflecting its stereochemistry at the C4 position . Its molecular formula, C₁₁H₂₁NO₅S, corresponds to a molecular weight of 279.36 g/mol . The SMILES notation (CC(C)C[C@@H]1COS(=O)(=O)N1C(=O)OC(C)(C)C) and InChIKey (KVACMKIYMUBDBC-VIFP) provide unambiguous representations of its structure, emphasizing the S-configuration at the chiral center .

Synthesis and Mechanistic Pathways

Two-Step Synthesis via Enaminone Intermediates

The compound is synthesized through a two-step protocol involving:

  • Sulfene Addition to Enaminones: Reaction of α-methylene ketones with N,N-dimethylformamide dimethyl acetal (DMFDMA) yields enaminones, which undergo sulfene addition to form 4-dimethylamino-3,4-dihydro-1,2-oxathiine 2,2-dioxide intermediates .

  • Cope Elimination: Thermal elimination of dimethylamine introduces the C3–C4 double bond, affording the unsaturated 1,2-oxathiine 2,2-dioxide with high regioselectivity .

Table 1: Representative Synthetic Yields

StepYield RangeKey Features
Enaminone Formation70–90%Catalyzed by DMFDMA at 80–100°C
Sulfene Addition55–85%Anti/syn diastereomers formed
Cope Elimination75–95%Chemoselective for C3–C4 bond formation

The sulfene addition proceeds via a concerted mechanism, producing thermodynamic (anti) and kinetic (syn) diastereomers . The Boc group enhances solubility in organic solvents, facilitating purification.

Functional Applications

Photochromic Materials

Thiophene-substituted derivatives of 1,2-oxathiine 2,2-dioxides exhibit reversible photochromism. Upon UV irradiation, the ring-closed form (λₘₐₓ ≈ 410–510 nm) converts to a yellow or red photo-isomer, reverting thermally or via visible light . The antiparallel thiophene conformation, confirmed by X-ray data, enables π-π interactions that stabilize the excited state .

Table 2: Photochromic Properties of Selected Analogues

Substituentλₘₐₓ (nm)Half-Life (s)Quantum Yield
6-(2,5-Dimethylthienyl)5101200.45
6-Phenyl430900.38

Synthetic Intermediate in Asymmetric Catalysis

The Boc-protected amine in (S)-3-Boc-4-isobutyl-1,2,3-oxathiazolidine 2,2-dioxide serves as a chiral auxiliary in asymmetric synthesis. Its rigidity and stereochemical integrity make it valuable for constructing β-amino alcohols and heterocycles .

Reactivity and Functionalization

Halogenation and Cross-Coupling Reactions

Bromination at the 3-position of the oxathiazolidine ring occurs preferentially, with no reactivity observed at the 4-position . Subsequent Suzuki-Miyaura coupling with aryl boronic acids yields biaryl derivatives, albeit with competing homo-coupling .

Table 3: Bromination and Coupling Outcomes

ReactionConditionsYield (%)Byproducts
Bromination (Br₂)CH₂Cl₂, 0°C78None
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, 80°C65Bis-oxathiine (15%)
C–H ActivationPd(OAc)₂, Ag₂CO₃70Trace

Cycloaddition Chemistry

Styryl-substituted derivatives undergo [4+2] cycloaddition with phenyltriazolinedione (PTAD), forming tricyclic adducts with retained stereochemistry .

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